1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide
Description
1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide is a sulfonamide derivative featuring a 4-cyanophenyl group attached to a methanesulfonamide scaffold, with the sulfonamide nitrogen substituted by a propargyl (prop-2-yn-1-yl) group. Its molecular formula is C₁₁H₉N₂O₂S, with a molar mass of 257.27 g/mol. The compound’s structure combines the electron-withdrawing cyano group on the aromatic ring and the reactive alkyne moiety on the sulfonamide nitrogen, making it a versatile intermediate in organic synthesis and drug discovery.
Synthesis: The compound is synthesized via Sonogashira cross-coupling (commonly used for alkyne-aryl bond formation), as evidenced by analogous sulfonamide syntheses . For example, coupling an iodophenylmethanesulfonamide precursor with a propargyl derivative under palladium catalysis would yield the target compound. This method aligns with high-yield protocols described for structurally related sulfonamides .
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-N-prop-2-ynylmethanesulfonamide |
InChI |
InChI=1S/C11H10N2O2S/c1-2-7-13-16(14,15)9-11-5-3-10(8-12)4-6-11/h1,3-6,13H,7,9H2 |
InChI Key |
MDXVLMYZVKQYKH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNS(=O)(=O)CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide typically involves the coupling of a cyanophenyl derivative with a prop-2-yn-1-yl group under specific reaction conditions. One common method involves the use of Rh(III)-catalyzed coupling reactions, which facilitate the formation of the desired product through a hydrazine-directed C–H functionalization pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler compounds with fewer functional groups.
Scientific Research Applications
1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in biochemical assays and studies to investigate its effects on biological systems.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Characterization :
- IR Spectroscopy : Expected peaks include ~2,200 cm⁻¹ (C≡N stretch), ~2,100 cm⁻¹ (C≡C stretch), and 1,330–1,160 cm⁻¹ (sulfone O=S=O asymmetric/symmetric stretches) .
- NMR : The propargyl group’s protons (CH₂-C≡CH) would resonate at δ ~2.5–3.5 ppm (¹H NMR), with the alkyne carbons appearing at ~70–80 ppm (¹³C NMR) .
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the sulfonamide nitrogen or aromatic ring. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Comparisons:
Reactivity and Functionalization
- The propargyl group in the title compound enables click chemistry (e.g., Huisgen cycloaddition), a feature absent in fluorinated analogs (e.g., ). This reactivity is critical for bioconjugation or polymer chemistry .
- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity, making them more suitable for pharmacokinetic optimization .
Spectroscopic Differences
- The title compound’s alkyne C≡C stretch (~2,100 cm⁻¹) and cyano C≡N stretch (~2,200 cm⁻¹) distinguish it from compounds like 2-(6-methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide, which lacks alkyne signals but shows a C=O stretch at 1,658 cm⁻¹ .
Biological Activity
1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide, with the CAS number 923177-99-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C12H12N2O2S
- Molecular Weight : 252.30 g/mol
SMILES Notation : CC#C(NS(=O)(=O)c1ccc(c(c1)C#N)C)
Research indicates that compounds similar to this compound may act through various biological pathways. Notably, sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
Anticancer Activity
Recent studies have explored the anticancer potential of various sulfonamide derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
Some studies suggest that sulfonamide compounds can modulate inflammatory pathways. They may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers investigated the effects of several sulfonamide derivatives on human cancer cell lines. The study found that certain modifications to the sulfonamide structure significantly enhanced anticancer activity. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that the compound is rapidly absorbed and metabolized in vivo. Toxicological assessments indicated low toxicity levels at therapeutic doses, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
